molecular formula C5H6BrN5 B1464440 1-(2-azidoethyl)-4-bromo-1H-pyrazole CAS No. 1250360-74-7

1-(2-azidoethyl)-4-bromo-1H-pyrazole

Cat. No.: B1464440
CAS No.: 1250360-74-7
M. Wt: 216.04 g/mol
InChI Key: UUROCGHSPLZAKY-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-bromo-1H-pyrazole is a bifunctional organic compound that serves as a valuable synthetic intermediate in advanced research and development. This molecule incorporates two highly reactive functional groups: a bromo substituent at the 4-position of the pyrazole ring and an azidoethyl chain attached to the pyrazole nitrogen. This structure makes it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions and azide-alkyne cycloaddition (Click Chemistry) . In pharmaceutical research, the 4-bromopyrazole moiety is a known pharmacophore found in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antidepressant properties . The bromine atom allows for further functionalization, enabling the creation of diverse compound libraries for drug discovery and screening. Concurrently, the organic azide group is instrumental in bioconjugation strategies, facilitating the study of biomolecular interactions and the development of targeted therapeutic agents . Beyond life sciences, this compound holds significant potential in materials science. Pyrazole derivatives are increasingly explored for creating metal-organic frameworks (MOFs) and functional polymers . The ability to participate in both coordination chemistry with metal ions and click chemistry for polymer formation makes this compound a unique scaffold for developing novel materials with tailored properties. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. As with all azide-containing compounds, appropriate safety precautions must be observed during handling.

Properties

IUPAC Name

1-(2-azidoethyl)-4-bromopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUROCGHSPLZAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-azidoethyl)-4-bromo-1H-pyrazole typically follows a multi-step process involving:

  • Construction or functionalization of the pyrazole ring with a bromine substituent at the 4-position.
  • Introduction of the 2-azidoethyl substituent onto the nitrogen atom of the pyrazole ring, often via nucleophilic substitution or alkylation.

These steps require careful control of reaction conditions to ensure regioselectivity and to avoid side reactions such as over-bromination or decomposition of the azido group.

Preparation of 4-Bromo-1H-pyrazole Core

The 4-bromo substitution on the pyrazole ring is generally introduced either by:

  • Direct bromination of the pyrazole ring at the 4-position using brominating agents, or
  • Synthesis of substituted pyrazole intermediates bearing the bromine atom through condensation reactions and subsequent functional group transformations.

For example, a related synthesis of 5-bromo-1-methyl-1H-pyrazole derivatives involves bromination of hydroxy-substituted pyrazole esters using tribromooxyphosphorus, followed by hydrolysis and further substitution reactions. Although this example is for a methyl-substituted pyrazole, the bromination strategy and subsequent functional group manipulations are applicable to 4-bromo substitution on pyrazoles.

Introduction of the 2-Azidoethyl Side Chain

The installation of the 2-azidoethyl group on the pyrazole nitrogen can be achieved via alkylation reactions using 2-azidoethyl halides or tosylates as alkylating agents. The general procedure involves:

  • Deprotonation of the pyrazole nitrogen to generate the nucleophilic pyrazolide anion.
  • Nucleophilic substitution with 2-azidoethyl bromide or chloride to afford the N-(2-azidoethyl) pyrazole derivative.

This method ensures selective N-alkylation without affecting the bromine substituent on the ring.

Representative Synthetic Route

A plausible synthetic route based on literature precedents and patent disclosures is as follows:

Step Reaction Type Reagents/Conditions Product Notes
1 Pyrazole ring formation Condensation of hydrazines with β-dicarbonyl compounds 1H-pyrazole core Formation of pyrazole ring
2 Bromination Brominating agent (e.g., N-bromosuccinimide, tribromooxyphosphorus) 4-bromo-1H-pyrazole Regioselective bromination at 4-position
3 N-Deprotonation Base (e.g., NaH, K2CO3) Pyrazolide anion Prepares nucleophile for alkylation
4 N-Alkylation 2-azidoethyl bromide or chloride This compound Nucleophilic substitution to introduce azidoethyl

Detailed Research Findings and Notes

  • Bromination Step: The use of tribromooxyphosphorus has been reported to efficiently brominate hydroxy-substituted pyrazole esters to afford bromo-pyrazole intermediates with good regioselectivity and yield, avoiding overbromination and harsh conditions.

  • Azidoethyl Introduction: The azido group is sensitive to reductive or strongly nucleophilic conditions; thus, the alkylation step is optimized to avoid decomposition. Mild bases and controlled temperatures are preferred.

  • Safety Considerations: Azides are potentially explosive; therefore, reaction scale and conditions must be carefully controlled, and proper safety protocols followed.

  • Purification: After each step, purification is typically done by extraction, drying with anhydrous sodium sulfate, and chromatographic techniques to ensure product purity.

Comparative Table of Preparation Methods

Method Aspect Direct Bromination of Pyrazole Bromination of Pyrazole Esters + Hydrolysis N-Alkylation with Azidoethyl Halides
Starting Materials Pyrazole Hydroxy-pyrazole esters 4-bromo-1H-pyrazole
Brominating Agent NBS, Br2 Tribromooxyphosphorus Not applicable
Reaction Conditions Mild to moderate temperatures Controlled temperature, inert atmosphere Base (NaH, K2CO3), dry solvents
Selectivity Moderate, risk of polybromination High regioselectivity High N-selectivity
Yield Variable Generally good High
Safety Bromine reagents hazardous Requires handling of phosphorus reagents Azide safety considerations

Chemical Reactions Analysis

Types of Reactions

1-(2-azidoethyl)-4-bromo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like DMF or acetonitrile.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts, solvents like t-butanol or THF, and reducing agents like sodium ascorbate.

    Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride, solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Substituted pyrazoles with various functional groups replacing the bromine atom.

    Cycloaddition Reactions: 1,2,3-triazoles formed through the CuAAC reaction.

    Reduction Reactions: Aminoethyl-pyrazole derivatives formed by reducing the azido group.

Scientific Research Applications

1-(2-azidoethyl)-4-bromo-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioconjugates and probes for studying biological processes.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of materials with specific properties, such as energetic materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-4-bromo-1H-pyrazole primarily involves its reactivity due to the presence of the azido and bromo groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various applications. The bromo group can be substituted with other functional groups, allowing for the modification of the compound’s properties. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares 1-(2-azidoethyl)-4-bromo-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Substituents (Position 1) Substituents (Position 4) Key Functional Groups Molecular Weight Reference
This compound 2-Azidoethyl Bromine -N₃, -Br ~229.02 g/mol Inferred
1-(4-Bromobenzyl)-4-bromo-1H-pyrazole 4-Bromobenzyl Bromine -Br (aromatic), -Br ~325.02 g/mol
1-(2-Bromoethoxy)-4-bromo-1H-pyrazole 2-Bromoethoxy Bromine -Br (ether), -Br ~269.94 g/mol
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate 4-Bromobenzyl Ethoxycarbonyl -N₃, -COOEt, -Br ~349.02 g/mol

Key Observations :

  • The azide group in the target compound distinguishes it from halogenated analogs (e.g., bromobenzyl or bromoethoxy derivatives), offering orthogonal reactivity for bioconjugation .

Physicochemical Properties

Property This compound 1-(4-Bromobenzyl)-4-bromo-1H-pyrazole Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate
Melting Point Not reported Not reported 94.7–95.2 °C
IR (ν, cm⁻¹) ~2120 (N₃ stretch) Not reported 2129 (N₃), 1681 (C=O)
NMR (¹H, δ ppm) Expected: 4.5–5.0 (CH₂-N₃) Not reported 7.74 (pyrazole-H), 5.14 (CH₂-benzyl)
Stability Thermally sensitive (azide) Stable Stable under inert conditions

Notes:

  • The azide group in the target compound introduces thermal instability, requiring storage at low temperatures .
  • Bromine substituents enhance molecular polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-azidoethyl)-4-bromo-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves azide introduction via nucleophilic substitution or click chemistry precursors. A validated protocol includes:
  • Reaction Setup : Reacting a bromoethyl-pyrazole precursor with azido(trimethyl)silane (7.5 equiv) in methylene chloride under trifluoroacetic acid catalysis (10 equiv) at 50°C for 16 hours .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields >95% purity. Dry loading with Celite minimizes product loss during solvent evaporation .
  • Yield Optimization : Key factors include maintaining anhydrous conditions, controlled warming from 0°C to 50°C, and monitoring via TLC (Rf = 0.53 in cyclohexane/EtOAc 2:1) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-spectroscopic characterization is critical:
  • 1H/13C NMR : Peaks at δ 7.74 (pyrazole H), 5.14 (azidoethyl CH2), and 1.33 (ethyl CH3) confirm substitution patterns. 13C signals at 161.5 ppm (ester carbonyl) and 105.5 ppm (pyrazole C-Br) validate connectivity .
  • IR Spectroscopy : A strong azide stretch at 2129 cm⁻¹ and ester carbonyl at 1681 cm⁻¹ confirm functional groups .
  • HRMS : Exact mass matching (m/z 349.0169 [M]+) ensures molecular formula consistency (C13H12BrN5O2) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data in azide-containing pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : Probe dynamic equilibria (e.g., pyrazole ring puckering) by acquiring spectra at 25°C to -40°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 7.54–7.51 ppm aromatic protons) by correlating 1H-1H and 1H-13C couplings .
  • Crystallography : Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate bond lengths/angles .

Q. What reaction pathways enable selective functionalization of the bromine substituent?

  • Methodological Answer : Bromine at C4 undergoes:
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis, 80°C, K2CO3) to form biaryl hybrids .
  • Nucleophilic Substitution : Displacement with NaN3 or amines (DMF, 60°C) introduces azide or amine groups for click chemistry .
  • Challenges : Competing azide reactivity requires protecting groups (e.g., TMS-azide in situ generation) to avoid side reactions .

Q. What strategies mitigate thermal instability risks during azide group handling?

  • Methodological Answer : Azides are shock-sensitive; mitigation involves:
  • Low-Temperature Reactions : Conduct azide substitutions at 0–10°C to reduce exothermic risks .
  • Dilute Conditions : Use <0.5 M concentrations in methylene chloride to minimize decomposition .
  • Alternative Azide Sources : Replace volatile HN3 with azido(trimethyl)silane for safer, controlled release .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for pyrazole-azide hybrids?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles:
  • Purity Verification : Re-characterize batches via HPLC (≥98% purity) to exclude byproducts (e.g., triazole isomers from CuAAC) .
  • Dose-Response Curves : Test activity across 3–4 log concentrations to identify false negatives from solubility limits (e.g., DMSO >10% interference) .
  • Target Selectivity Screening : Use radioligand binding assays (e.g., serotonin receptor panels) to differentiate off-target effects .

Tables for Key Data

Q. Table 1. Reaction Optimization for Azide Introduction

ParameterOptimal ConditionImpact on Yield
Temperature50°C, 16 h96% yield
SolventCH2Cl2Low polarity
Azide SourceTMS-azide (7.5 equiv)Safe handling
Acid CatalystTFA (10 equiv)Accelerates SN2

Q. Table 2. Spectral Benchmarks for Structural Confirmation

TechniqueKey SignalsAssignment
1H NMR (400 MHz)δ 5.14 (s, 2H)Azidoethyl CH2
IR (ATR)2129 cm⁻¹N3 stretch
HRMSm/z 349.0169 [M]+C13H12BrN5O2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-azidoethyl)-4-bromo-1H-pyrazole
Reactant of Route 2
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1-(2-azidoethyl)-4-bromo-1H-pyrazole

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